4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
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Overview
Description
Molecular Structure Analysis
The molecular structure of “4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine” can be inferred from its name. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The compound also contains a methoxyphenyl group and a methyl-imidazol group .Future Directions
The future research directions for “4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine” could involve further studies on its synthesis, properties, and potential biological activities. Given the therapeutic potential of similar compounds, it could be interesting to explore its potential applications in pharmaceuticals .
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to the activation or blockade of these receptors .
Biochemical Pathways
The activation or blockade of α1-ARs affects numerous biochemical pathways. These pathways are associated with various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for the treatment of numerous disorders as mentioned above .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine interacts with alpha1-adrenergic receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The nature of these interactions involves the compound binding to the receptors, which can lead to the activation or blockade of these receptors .
Cellular Effects
The effects of this compound on cells are largely due to its interaction with alpha1-adrenergic receptors . These receptors play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to alpha1-adrenergic receptors . This binding can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-15-20-7-8-25(15)19-13-18(21-14-22-19)24-11-9-23(10-12-24)16-5-3-4-6-17(16)26-2/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSSAZRWYAJYPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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